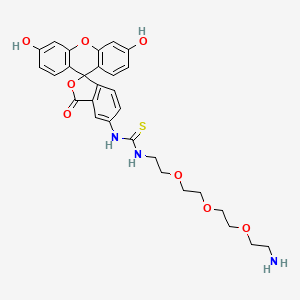

荧光素-PEG3-胺

描述

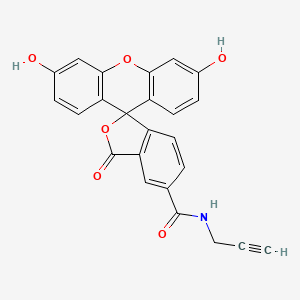

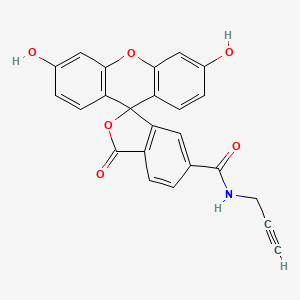

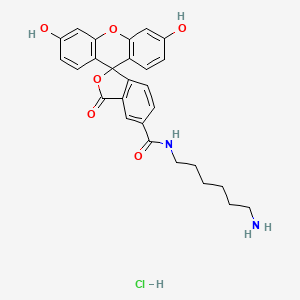

Fluorescein-PEG3-Amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a fluorescein dye with excitation/emission maximum 494/517 nm containing a free amine group, which can be reactive with carboxylic acid, activated NHS ester, carbonyl (ketone, aldehyde) etc .

Synthesis Analysis

Fluorescent amino acids, such as Fluorescein-PEG3-Amine, have become an essential chemical tool because they can be used to construct fluorescent macromolecules, such as peptides and proteins, without disrupting their native biomolecular properties . They have been designed for tracking protein–protein interactions in situ or imaging nanoscopic events in real time with high spatial resolution .Molecular Structure Analysis

The molecular formula of Fluorescein-PEG3-Amine is C29H31N3O8S . The molecular weight is 581.6 g/mol . The structure includes a conjugated system that illuminates when electrons spend a prolonged time in an excited state .Chemical Reactions Analysis

Fluorescein-PEG3-Amine is a fluorescent compound or fluorophore having a maximum absorbance of 494 m and an emission maximum of 521 nm . It is used extensively as a diagnostic tool in the field of ophthalmology .科学研究应用

Fluorescence-Based Detection

Fluorescein-PEG3-Amine can be used in fluorescence-based detection methods. The fluorescein moiety can undergo π–π transition under excitation with light of a particular wavelength, and then release a large number of photons, which produce fluorescence . This property makes it useful in various fields to detect functional groups and ions .

Protein Labeling

Fluorescein-PEG3-Amine can be used for protein labeling. The primary amine can be crosslinked to proteins and material surfaces using EDC and other crosslinkers . This allows for the labeling of molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins .

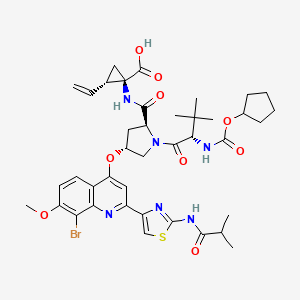

PROTACs Synthesis

Fluorescein-PEG3-Amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Sensing Drug Release

Peptide-based fluorescence involving fluorescent amino acids not only retains the biocompatibility of peptides, but also relies on their fluorescent groups to enhance the fluorescent properties of the peptide itself . This can be used in sensing drug release .

Metal Ions and Biomolecules Detection

The fluorescence properties of Fluorescein-PEG3-Amine can be used in the detection of metal ions and biomolecules . The fluorescence emission can change in the presence of these substances, providing a means of detection .

Medical Research

Research is underway to further refine the structure and photophysical properties of fluorescent unnatural α-amino acids for application in a wider range of environment-sensitive processes . This includes producing compounds with higher quantum yields with fluorescence at longer wavelengths for new applications in medical research .

作用机制

安全和危害

未来方向

Fluorescent amino acids like Fluorescein-PEG3-Amine are widely used as building blocks for non-perturbative labeling of peptides and proteins . They have contributed significantly to the field of chemical biology in the past 10 years . Future research will likely focus on novel methodologies to synthesize building blocks with tunable spectral properties, their integration into peptide and protein scaffolds using site-specific genetic encoding and bioorthogonal approaches, and their application to design novel artificial proteins, as well as to investigate biological processes in cells by means of optical imaging .

属性

IUPAC Name |

1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O8S/c30-7-9-36-11-13-38-14-12-37-10-8-31-28(41)32-18-1-4-22-21(15-18)27(35)40-29(22)23-5-2-19(33)16-25(23)39-26-17-20(34)3-6-24(26)29/h1-6,15-17,33-34H,7-14,30H2,(H2,31,32,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJRQGZXMBEAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein-PEG3-Amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)

![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)

![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride](/img/structure/B607412.png)